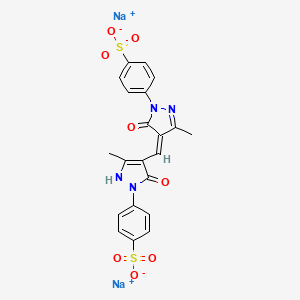
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester is an organophosphorus compound. It is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its structure. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester typically involves the reaction of phosphorodithioic acid with appropriate alcohols and thiols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Quality control measures are in place to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted phosphorodithioic acid derivatives .
Scientific Research Applications
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of lubricants, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has a similar structure but different substituents, leading to variations in its chemical properties and applications.
Cadusafos: Another organophosphorus compound with similar uses in industry and agriculture.
Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester: This compound is used in similar applications but has different chemical properties due to the presence of chlorine atoms.
Uniqueness
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific industrial and research applications .
Properties
CAS No. |
86073-16-7 |
|---|---|
Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-[ethoxy(propylsulfanyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C9H21O2PS2/c1-5-8-13-12(10,11-7-3)14-9(4)6-2/h9H,5-8H2,1-4H3 |
InChI Key |
MWUGFEVHLAQJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)SC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)

![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
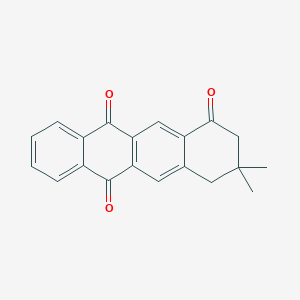
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
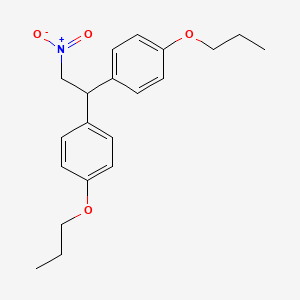
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)

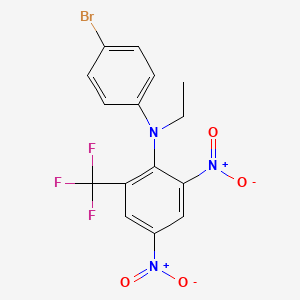
![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
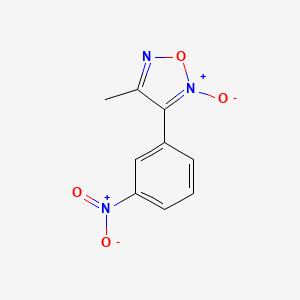
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
